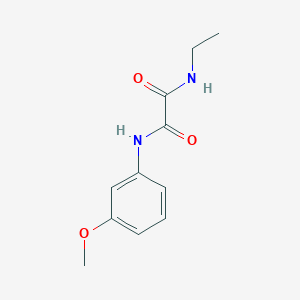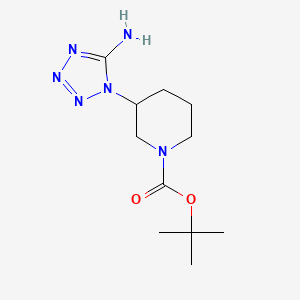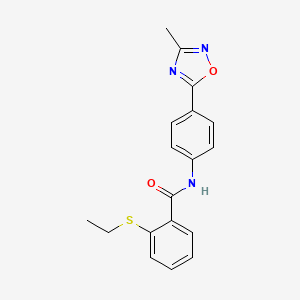
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperidine ring
科学的研究の応用
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Preclinical studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
準備方法
The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base such as pyridine.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, where a piperidine derivative reacts with the quinoline-sulfonyl intermediate.
Final Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity and affecting cellular processes.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
類似化合物との比較
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are well-known antibiotics, share the quinoline core but differ in their substituents and biological activities.
Sulfonyl-Containing Compounds: Compounds like sulfonamides, which are used as antibiotics, share the sulfonyl group but have different core structures and mechanisms of action.
Piperidine Derivatives: Compounds like piperidine-based drugs, which are used in various therapeutic applications, share the piperidine ring but differ in their overall structure and pharmacological properties.
The uniqueness of this compound lies in its combination of the quinoline core, sulfonyl group, and piperidine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-4-27-14-23(32(30,31)18-7-5-6-17(25)9-18)24(29)19-10-20(26)22(11-21(19)27)28-12-15(2)8-16(3)13-28/h5-7,9-11,14-16H,4,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSUDRYKTWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2440688.png)




![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)

![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2440708.png)
